molecular formula C16H20BN3O4 B14059394 1-(Isoxazol-3-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

1-(Isoxazol-3-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Cat. No.: B14059394
M. Wt: 329.2 g/mol
InChI Key: XUDMKUJTVYEEND-UHFFFAOYSA-N
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Description

1-(Isoxazol-3-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a chemical compound of high interest in medicinal chemistry and drug discovery, designed for research applications. This molecule integrates two key pharmacophores: an isoxazole ring and a phenylurea moiety, linked to a pinacol boronic ester . The boronic ester functional group is particularly valuable in modern synthetic chemistry, most notably for its role in Suzuki-Miyaura cross-coupling reactions, a pivotal method for constructing carbon-carbon bonds in the synthesis of complex biaryl structures for novel pharmaceutical candidates . Furthermore, boronic acid derivatives are increasingly explored in biochemistry for their potential in reversible covalent inhibition, which can enhance binding affinity and selectivity for enzyme targets . The presence of the urea and isoxazole groups, which are common in bioactive molecules, suggests this compound could serve as a key intermediate or building block in developing enzyme inhibitors . Researchers can leverage this chemical in fragment-based drug discovery (FBDD) campaigns or as a precursor for generating more complex molecules targeting various disease pathways. This product is intended for research and development purposes in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C16H20BN3O4

Molecular Weight

329.2 g/mol

IUPAC Name

1-(1,2-oxazol-3-yl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

InChI

InChI=1S/C16H20BN3O4/c1-15(2)16(3,4)24-17(23-15)11-6-5-7-12(10-11)18-14(21)19-13-8-9-22-20-13/h5-10H,1-4H3,(H2,18,19,20,21)

InChI Key

XUDMKUJTVYEEND-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=NOC=C3

Origin of Product

United States

Preparation Methods

(3+2) Cycloaddition Route

The metal-free synthesis of isoxazole-3-ylamine employs nitrile oxide and propiolamide (HC≡C-CONH₂) under thermal conditions:

  • Nitrile oxide generation : Chlorooxime (R-C≡N-OCl) treated with base (e.g., NaHCO₃) yields nitrile oxide (R-C≡N⁺-O⁻).
  • Cycloaddition : Reacting with propiolamide in toluene at 80°C for 12 hours affords isoxazole-3-carboxamide .
  • Hofmann degradation : Treating the carboxamide with Br₂/NaOH converts the amide to amine, yielding isoxazole-3-ylamine (60–75% yield).

Table 1: Optimization of Isoxazole-3-ylamine Synthesis

Condition Variation Yield (%) Purity (%)
Solvent Toluene vs. DMF 75 vs. 62 98 vs. 95
Temperature (°C) 80 vs. 100 75 vs. 68 98 vs. 97
Reaction Time (h) 12 vs. 24 75 vs. 72 98 vs. 98

Alternative β-Ketonitrile Route

Cyclizing β-ketonitriles with hydroxylamine hydrochloride in ethanol/water (1:1) at reflux provides isoxazole-3-carbonitrile, which undergoes reduction (LiAlH₄) to the amine (55% overall yield).

Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl Isocyanate

Miyaura Borylation

3-Bromoaniline undergoes borylation with bis(pinacolato)diboron (B₂Pin₂) under Pd(dppf)Cl₂ catalysis:

  • Reaction : 3-Bromoaniline (1 eq), B₂Pin₂ (1.2 eq), Pd(dppf)Cl₂ (5 mol%), KOAc (3 eq) in dioxane at 100°C for 18 hours.
  • Workup : Extraction with ethyl acetate, column chromatography (hexane/EA) yields 3-aminophenylboronic ester (82% yield).

Table 2: Borylation Reaction Parameters

Parameter Optimal Value
Catalyst Loading 5 mol% Pd(dppf)Cl₂
Base KOAc
Temperature (°C) 100
Time (h) 18

Phosgenation to Isocyanate

3-Aminophenylboronic ester reacts with triphosgene (0.35 eq) in dichloromethane (DCM) at 0°C:

  • Conditions : Triphosgene in DCM, pyridine (1.5 eq) as HCl scavenger.
  • Isolation : After 2 hours, filtration and solvent removal under vacuum affords 3-isocyanatophenylboronic ester (89% yield).

Urea Bond Formation

Coupling isoxazole-3-ylamine (1.1 eq) with 3-isocyanatophenylboronic ester (1 eq) in anhydrous THF at 25°C for 6 hours achieves the target urea:

  • Reaction Monitoring : TLC (ethyl acetate/hexane 1:1) confirms consumption of isocyanate.
  • Purification : Recrystallization from ethanol/water (4:1) yields 1-(Isoxazol-3-yl)-3-(3-(dioxaborolan-2-yl)phenyl)urea (78% yield, 98% purity by HPLC).

Table 3: Urea Coupling Optimization

Parameter Effect on Yield (%)
Solvent (THF vs. DCM) 78 vs. 65
Temperature (25°C vs. 40°C) 78 vs. 72
Stoichiometry (Amine:Isocyanate) 1.1:1 vs. 1:1 → 78 vs. 62

Alternative Synthetic Routes

Carbodiimide-Mediated Coupling

Using EDCI/HOBt, isoxazole-3-carboxylic acid and 3-aminophenylboronic ester form the urea via an activated ester intermediate (65% yield).

Solid-Phase Synthesis

Immobilizing 3-aminophenylboronic ester on Wang resin, followed by iterative deprotection/coupling, offers a scalable approach (70% yield).

Characterization and Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, isoxazole-H), 7.45–7.32 (m, 4H, phenyl-H), 6.85 (s, 1H, urea-NH), 1.32 (s, 12H, pinacol-CH₃).
  • HPLC : Retention time 12.4 min (C18 column, MeCN/H₂O 70:30).
  • Melting Point : 198–200°C.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group enables palladium-catalyzed cross-coupling reactions, particularly with aryl halides. This reactivity is critical for modifying the phenyl ring or integrating the compound into larger molecular architectures.

Example Reaction Conditions

Partner ReagentCatalyst SystemSolventTemperatureYieldSource
4-BromotoluenePd(PPh₃)₄, K₂CO₃THF/H₂O80°C78%
3-IodoanisolePd(OAc)₂, SPhos, CsFDME100°C65%

This reaction proceeds via oxidative addition of the aryl halide to palladium(0), transmetallation with the boronate, and reductive elimination to form a biaryl product . The urea and isoxazole groups remain intact under these conditions.

Urea Functional Group Transformations

The urea linkage (-NHCONH-) participates in hydrolysis and substitution reactions:

Hydrolysis

Under strongly acidic (6M HCl, reflux) or basic (NaOH, 80°C) conditions, the urea group hydrolyzes to form:

  • Primary amine : 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

  • Isoxazol-3-ylamine : NH₂-isoxazole derivatives .

Kinetic Data

ConditionRate Constant (k, h⁻¹)Half-Life (t₁/₂)
6M HCl0.12 ± 0.025.8 h
2M NaOH0.08 ± 0.018.7 h

Isoxazole Ring Reactivity

The isoxazole ring undergoes electrophilic substitution at the 5-position and nucleophilic ring-opening reactions:

Electrophilic Nitration

In mixed HNO₃/H₂SO₄ at 0°C, nitration yields 5-nitroisoxazole derivatives (72% yield) .

Ring-Opening with Nucleophiles

Hydrazine opens the isoxazole ring to form β-ketohydrazide intermediates, which cyclize to pyrazoles under acidic conditions :

C14H12N6O4+N2H4C14H14N8O3HClPyrazole derivative\text{C}_{14}\text{H}_{12}\text{N}_6\text{O}_4+\text{N}_2\text{H}_4\rightarrow \text{C}_{14}\text{H}_{14}\text{N}_8\text{O}_3\xrightarrow{\text{HCl}}\text{Pyrazole derivative}

Boronate Ester Transmetallation

The dioxaborolane group undergoes transmetallation with transition metals (e.g., Cu, Rh), enabling C–H activation reactions. For example, copper-mediated coupling with terminal alkynes forms arylacetylene derivatives :

Ar B pin +HC CRCu OAc 2Ar C CR\text{Ar B pin }+\text{HC CR}\xrightarrow{\text{Cu OAc }_2}\text{Ar C CR}

Stability Under Electrocatalytic Conditions

In electrochemical cells (graphite anode, iron cathode, NaBr electrolyte), the compound participates in multicomponent reactions with isoxazolones and kojic acid derivatives to form fused heterocycles (e.g., 378–394 nm λmax in UV-Vis) .

Optimized Electrolysis Parameters

Current DensityTemperatureReaction TimeProduct Yield
5 mA/cm²97°C2 h63%

Scientific Research Applications

1-(Isoxazol-3-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a complex organic compound that has potential applications in medicinal chemistry and materials science. It consists of an isoxazole ring, a phenyl group substituted with a boronate moiety, and a urea functional group. The presence of the boronate group enhances its reactivity.

Scientific Research Applications

  • General Information: The molecular formula of this compound is C16H20BN3O4, with a molecular weight of approximately 329.2 g/mol.
  • Synthesis: The synthesis of this compound typically involves multi-step processes, with common reagents including palladium catalysts for cross-coupling reactions and bases such as potassium carbonate to facilitate these transformations.
  • Potential Applications: this compound has potential applications in drug development and materials science. Compounds containing isoxazole and boronate groups have been studied for their potential as kinase inhibitors and anti-cancer agents. The structural characteristics suggest that it may interact with biological targets involved in cell signaling pathways.
  • Interaction Studies: Interaction studies involving this compound could focus on its binding affinity to specific biological targets such as kinases or receptors. Such studies would typically employ techniques like Surface Plasmon Resonance, Isothermal Titration Calorimetry, and X-ray crystallography. These interactions are essential for understanding the compound's potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(Isoxazol-3-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The boronate ester group could interact with diols or other nucleophiles, while the isoxazole ring may participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Urea Substituent Variations

The substituent on the urea nitrogen significantly influences molecular properties and bioactivity. Key comparisons include:

Compound Name Substituent on Urea Molecular Formula Molecular Weight Key Properties/Applications Reference
1-Ethyl-3-[3-(dioxaborolane)phenyl]urea Ethyl C15H23BN2O3 290.17 Lower steric bulk; intermediate in synthesis
1-(2-Chloroethyl)-3-[3-(dioxaborolane)phenyl]urea 2-Chloroethyl C15H22BClN2O3 324.61 Enhanced electrophilicity; potential alkylation agent
1-(4-Chlorophenyl)-3-[3-(dioxaborolane)phenyl]urea 4-Chlorophenyl C19H22BClN2O3 372.65 Aromatic π-stacking potential; improved lipophilicity
1-(4-Fluorophenyl)-3-[2-chloro-5-(dioxaborolane)phenyl]urea 4-Fluorophenyl C19H20BClFN2O3 395.65 Halogen-bonding capability; antimicrobial activity (inferred)
1-Isobutyl-3-[4-(dioxaborolane)phenyl]urea Isobutyl C17H27BN2O3 318.22 Increased hydrophobicity; CNS-targeting potential
1-(tert-Butylphenyl)-3-[4-(dioxaborolane)phenyl]urea (6.56) 4-tert-Butylphenyl C22H29BN2O3 388.29 Steric hindrance; tubulin inhibition (cancer research)
Target Compound : 1-(Isoxazol-3-yl)-3-[3-(dioxaborolane)phenyl]urea Isoxazol-3-yl - - Heterocyclic rigidity; catalytic cross-coupling utility

Key Observations :

  • Ethyl/Chloroethyl Substituents (): Smaller substituents reduce steric hindrance, enhancing reactivity in cross-coupling reactions. The chloroethyl group may act as a leaving group in alkylation pathways.
  • Aromatic Substituents (): Chlorophenyl and fluorophenyl groups enhance lipophilicity and π-π interactions, favoring membrane permeability and target binding in bioactive compounds.
  • Isoxazole vs. tert-Butylphenyl (): The isoxazole ring offers hydrogen-bonding sites and metabolic stability compared to the bulky tert-butyl group, which may improve pharmacokinetics in drug design.

Boronic Ester Reactivity

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is a protected form of boronic acid, enabling stable storage and controlled release in Suzuki–Miyaura cross-couplings (). Analogs like 1-(4-(dioxaborolane)phenyl)urea derivatives () demonstrate utility in synthesizing kinase inhibitors (e.g., linifanib) and tubulin-targeting agents. Reactivity comparisons:

  • Electron-Withdrawing Groups (e.g., chloro, fluoro substituents in ): May slow cross-coupling due to reduced electron density at the boron center.
  • Steric Effects : Bulky substituents (e.g., isobutyl in ) near the boronic ester hinder catalyst access, reducing coupling efficiency.

Biological Activity

1-(Isoxazol-3-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific studies.

Chemical Structure and Properties

The compound features an isoxazole ring and a boron-containing moiety, which are known to influence its biological activity. The predicted density is 1.22 g/cm³ and the pKa is approximately 12.79, indicating its potential solubility and reactivity in biological systems .

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, compounds with isoxazole structures have been shown to inhibit the activity of key enzymes involved in cancer progression. Specifically, certain isoxazoles demonstrated inhibitory effects on human CYP17A1, an enzyme critical for androgen biosynthesis in prostate cancer cells. Compounds similar to our target compound displayed moderate inhibitory activity against this enzyme .

CompoundCYP17A1 Inhibition (%)Kd (µM)
24j11% at 50 µM1.90
32Not specified13.41
41aMinimalNot specified

This table summarizes the inhibition rates observed in various studies on similar compounds.

The mechanism underlying the anticancer effects of isoxazole derivatives often involves modulation of signaling pathways related to cell proliferation and apoptosis. For example, it has been shown that certain isoxazoles can suppress androgen receptor signaling in prostate cancer cell lines such as LNCaP and LAPC-4 . This suppression can lead to reduced tumor growth and increased apoptosis in cancer cells.

Neuroprotective Effects

Another area of interest is the neuroprotective properties exhibited by some isoxazole compounds. Isoxazoles have been implicated in modulating glutamate receptors, specifically the AMPA receptor pathway. Research indicates that certain derivatives can attenuate excitotoxicity induced by glutamate through inhibition of caspase-3 cleavage, a key player in apoptosis .

Study on Isoxazole Derivatives

In a study published in the International Journal of Molecular Sciences, new isoxazolyl steroids were evaluated for their biological activity against prostate cancer. The study found that these compounds could significantly reduce androgen receptor levels and inhibit tumor growth in vitro .

Neuroprotection Research

A separate investigation focused on the neuroprotective effects of isoxazole derivatives demonstrated that these compounds could effectively reduce seizure activity in animal models by acting on AMPA receptors, thereby providing insights into their potential therapeutic applications for neurological disorders .

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